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Compound of Interest

Compound Name: Propylcyclohexane

Cat. No.: B167486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of propylcyclohexane as a

naphthenic component in surrogate models for biokerosene. The information compiled is

intended to guide researchers in formulating and evaluating surrogate fuels that accurately

mimic the physical and chemical properties of real-world bio-derived aviation fuels.

Introduction to Propylcyclohexane as a Surrogate
Component
Kerosene-type jet fuels are complex mixtures of hundreds of hydrocarbon compounds, broadly

classified as paraffins, naphthenes (cycloalkanes), and aromatics. Biokerosene, while derived

from renewable feedstocks, also contains a similar distribution of these hydrocarbon classes.

To facilitate combustion modeling and experimental research, simplified surrogate fuels are

formulated from a small number of well-characterized compounds. Propylcyclohexane
(C₉H₁₈) is a key component in these surrogates, chosen to represent the naphthenic content of

the fuel. Its stable, saturated cyclic structure is representative of the cycloalkanes found in

conventional and bio-derived jet fuels. The selection of surrogate components is a critical step

in developing a mixture that can accurately replicate the combustion behavior and physical

properties of the target fuel.
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Data Presentation: Properties of Propylcyclohexane
and Example Surrogate Blends
The formulation of a surrogate fuel requires a thorough understanding of the properties of its

individual components. These properties are then used in blending rules to predict the

characteristics of the final mixture.

Physicochemical Properties of Propylcyclohexane
The following table summarizes key physical and chemical properties of pure

propylcyclohexane. This data is essential for calculating the properties of surrogate blends.

Property Value Units

Molecular Weight 126.24 g/mol

Density @ 20°C 0.784 g/cm³

Boiling Point 156.7 °C

Lower Heating Value (LHV) 43.4 MJ/kg

Cetane Number (CN) ~20-30 -

Kinematic Viscosity @ 40°C ~1.5 cSt

Example Surrogate Biokerosene Formulations
Containing Propylcyclohexane
Surrogate models for biokerosene often consist of a blend of components representing different

hydrocarbon classes. The exact composition is determined by the specific properties of the

target biokerosene that need to be matched. Below are examples of surrogate fuel

compositions that include propylcyclohexane.

Example Surrogate 1: Three-Component Kerosene Surrogate

This surrogate aims to match the general composition and combustion properties of a

conventional Jet A-1, which can be a basis for biokerosene models.
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Component Chemical Class Mole Fraction (%)

n-Decane n-Paraffin 74

n-Propylbenzene Aromatic 15

n-Propylcyclohexane Naphthene 11

Example Surrogate 2: Multi-Component Synthetic Diesel/Jet Fuel Surrogate

This more complex surrogate can be adapted for biokerosene by adjusting component

fractions to match specific biofuel properties.

Component Chemical Class Mole Fraction (%)

n-Hexadecane n-Paraffin 23.5

Iso-octane Iso-Paraffin 19.0

n-Propylcyclohexane Naphthene 26.9

n-Propylbenzene Aromatic 22.9

1-Methylnaphthalene Di-Aromatic 7.7

Experimental Protocols
The validation of a surrogate fuel model relies on comparing its measured properties and

combustion behavior to that of the target biokerosene. The following are summarized protocols

for key experimental procedures.

Measurement of Key Physical and Chemical Properties
3.1.1. Protocol for Determining Kinematic Viscosity (ASTM D445)

Objective: To measure the kinematic viscosity of the surrogate fuel, which is a critical

parameter for fuel atomization and flow characteristics.

Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.
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Procedure:

Ensure the viscometer is clean and dry.

Filter the fuel sample to remove any particulate matter.

Introduce the sample into the viscometer.

Place the viscometer in a constant temperature bath (e.g., 40°C) and allow it to equilibrate

for at least 30 minutes.

Using suction or pressure, draw the liquid level up through the timing marks.

Measure the time it takes for the liquid meniscus to pass between the two timing marks as

it flows under gravity.

Repeat the measurement to ensure reproducibility.

Calculate the kinematic viscosity by multiplying the measured flow time by the viscometer

calibration constant.

3.1.2. Protocol for Determining Heat of Combustion (ASTM D240)

Objective: To measure the net heat of combustion (Lower Heating Value - LHV) of the

surrogate fuel, which represents the energy released during combustion.

Apparatus: Oxygen bomb calorimeter, benzoic acid (for calibration), oxygen supply, balance.

Procedure:

Calibrate the calorimeter using a known mass of benzoic acid.

Weigh a precise amount of the surrogate fuel sample in a sample cup.

Place the sample cup in the oxygen bomb.

Assemble the bomb and pressurize it with oxygen to approximately 30 atm.

Place the bomb in the calorimeter, which is filled with a known mass of water.
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Allow the system to reach thermal equilibrium.

Ignite the sample and record the temperature rise of the water.

Calculate the gross heat of combustion from the temperature rise and the heat capacity of

the calorimeter.

Correct for the formation of nitric and sulfuric acids to obtain the net heat of combustion.

3.1.3. Protocol for Determining Cetane Number (ASTM D613)

Objective: To determine the ignition quality of the surrogate fuel, which is crucial for

compression-ignition engines.

Apparatus: Cooperative Fuel Research (CFR) engine, primary reference fuels (n-

hexadecane and heptamethylnonane).

Procedure:

Warm up the CFR engine to standard operating conditions.

Operate the engine on the surrogate fuel sample.

Adjust the compression ratio of the engine to achieve a specific ignition delay (typically 13

crank angle degrees).

Bracket the sample by running the engine on two reference fuel blends with known cetane

numbers, one having a shorter and one a longer ignition delay than the sample at the

same compression ratio.

Adjust the compression ratio for each reference fuel blend to obtain the same ignition

delay as the sample.

The cetane number of the sample is interpolated from the handwheel readings (which

correspond to the compression ratio) of the sample and the two bracketing reference

fuels.[1]

Combustion Performance Evaluation
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3.2.1. Protocol for Ignition Delay Time Measurement in a Shock Tube

Objective: To measure the ignition delay time of the surrogate fuel under controlled high-

temperature and high-pressure conditions, providing crucial data for kinetic model validation.

[2]

Apparatus: Shock tube, diaphragm section, driver and driven gas supplies, pressure

transducers, light emission sensors (e.g., for OH* chemiluminescence), data acquisition

system.

Procedure:

Prepare a combustible mixture of the vaporized surrogate fuel and an oxidizer (e.g., air) in

the driven section of the shock tube at a known initial pressure and temperature. For liquid

fuels, an aerosol shock tube can be used where the fuel is atomized into the driven

section.[3]

Pressurize the driver section with a high-pressure gas (e.g., helium).

Rupture the diaphragm separating the driver and driven sections, generating a shock

wave that propagates through the combustible mixture, rapidly increasing its temperature

and pressure.

The shock wave reflects off the end wall of the shock tube, further compressing and

heating the mixture to the desired test conditions.

Measure the time interval between the arrival of the reflected shock wave at the

observation point and the onset of combustion. The onset of combustion is typically

detected by a sharp rise in pressure or the emission of light from radical species like OH*.

[2]

Repeat the experiment at various temperatures and pressures to map the ignition delay

behavior of the surrogate fuel.

3.2.2. Protocol for Oxidation Studies in a Jet-Stirred Reactor (JSR)
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Objective: To study the oxidation chemistry of the surrogate fuel at intermediate

temperatures and atmospheric or elevated pressures, providing data on species formation

and reaction pathways.

Apparatus: Fused-silica or quartz jet-stirred reactor, preheating system for reactants, mass

flow controllers, gas chromatograph (GC) or other analytical instruments for species

concentration measurement.

Procedure:

Heat the JSR to the desired reaction temperature.

Introduce a continuous flow of the vaporized surrogate fuel and oxidizer (e.g., air or a

specific O₂/N₂ mixture) into the reactor through nozzles that create a well-mixed

environment.

Maintain a constant temperature, pressure, and residence time within the reactor.

Extract a continuous sample of the reacting mixture from the reactor through a sonic probe

to quench the reactions.

Analyze the composition of the extracted sample using a gas chromatograph or other

analytical techniques to determine the mole fractions of reactants, intermediates, and final

products.

Vary the reactor temperature to obtain species concentration profiles as a function of

temperature, which provides insights into the reaction kinetics.[4]

Mandatory Visualizations
Surrogate Fuel Formulation Workflow
The following diagram illustrates the logical workflow for formulating a surrogate fuel to match

the properties of a target biokerosene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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